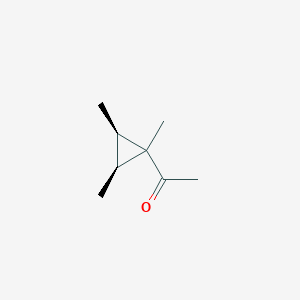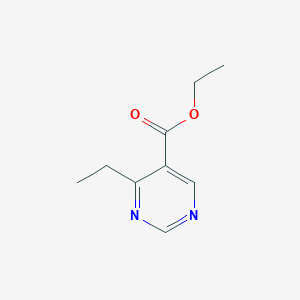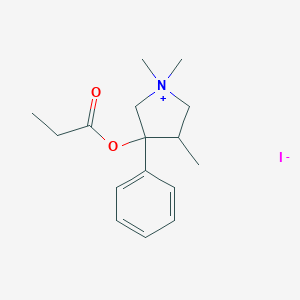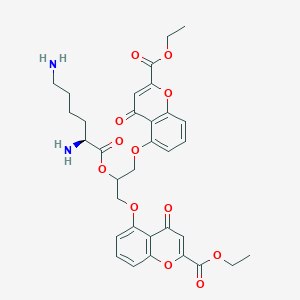![molecular formula C15H15N5O7 B035267 9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- CAS No. 105528-80-1](/img/structure/B35267.png)
9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- is a compound that has been widely studied in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is commonly referred to as DIPT, and it has been synthesized using different methods. The synthesis of this compound has been of great interest to researchers due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of DIPT is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to bind to DNA and inhibit transcription. In addition, DIPT has been shown to be an effective carrier for the delivery of drugs to specific tissues.
Effets Biochimiques Et Physiologiques
DIPT has been shown to have biochemical and physiological effects. In vitro studies have shown that DIPT inhibits the growth of cancer cells by inducing apoptosis. In addition, DIPT has been shown to bind to DNA and inhibit transcription. In vivo studies have shown that DIPT has antitumor activity in animal models. However, the physiological effects of DIPT on humans are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
DIPT has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize. Another advantage is that it has potential applications in various fields such as medicine, biochemistry, and pharmacology. However, one limitation is that the mechanism of action of DIPT is not fully understood. Another limitation is that the physiological effects of DIPT on humans are not fully understood.
Orientations Futures
There are several future directions for the study of DIPT. One future direction is the investigation of the mechanism of action of DIPT. Another future direction is the investigation of the physiological effects of DIPT on humans. In addition, further studies are needed to determine the potential applications of DIPT in drug discovery and development. Finally, the synthesis of new derivatives of DIPT may lead to the discovery of compounds with improved properties.
Méthodes De Synthèse
DIPT can be synthesized using different methods. One of the most common methods is the reaction of 2-amino-6-chloropurine with diacetyl in the presence of a base such as sodium hydride. This method yields a mixture of mono and diacetylated products, which can be separated by column chromatography. Another method involves the reaction of 2-amino-6-chloropurine with acetic anhydride in the presence of a catalyst such as pyridine. This method yields a mixture of mono and diacetylated products, which can also be separated by column chromatography.
Applications De Recherche Scientifique
DIPT has been widely studied in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. In medicine, DIPT has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, DIPT has been studied for its potential as a tool for the study of protein-DNA interactions. It has been shown to bind to DNA and inhibit transcription. In pharmacology, DIPT has been studied for its potential as a drug delivery system. It has been shown to be an effective carrier for the delivery of drugs to specific tissues.
Propriétés
Numéro CAS |
105528-80-1 |
|---|---|
Nom du produit |
9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- |
Formule moléculaire |
C15H15N5O7 |
Poids moléculaire |
377.31 g/mol |
Nom IUPAC |
(3,5-diacetyl-6-acetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-7-yl) acetate |
InChI |
InChI=1S/C15H15N5O7/c1-6(21)18-5-16-10-11(18)17-15-19(7(2)22)13(26-8(3)23)14(27-9(4)24)20(15)12(10)25/h5,13-14H,1-4H3 |
Clé InChI |
VWMUCSNSLYHBNJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=NC2=C1N=C3N(C2=O)C(C(N3C(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)N1C=NC2=C1N=C3N(C2=O)C(C(N3C(=O)C)OC(=O)C)OC(=O)C |
Synonymes |
9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)
![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)